molecular formula C19H21N3O B2372442 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2372442
M. Wt: 307.4 g/mol
InChI Key: FFFWFAUFYUNHEL-UHFFFAOYSA-N
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Description

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a scaffold for developing kinase inhibitors. Its core structure is based on a fused pyrazoloquinoline system, which is a privileged structure in drug discovery for its ability to interact with various biological targets. A key area of investigation for this compound and its analogs is their potential as inhibitors of glycogen synthase kinase-3β (GSK-3β) [https://patents.google.com/patent/US20140088052A1/en]. GSK-3β is a serine/threonine kinase implicated in a range of pathological conditions, making it a prominent target for therapeutic intervention. Research into this compound provides valuable insights for the study of neurological disorders, including Alzheimer's disease, where GSK-3β hyperphosphorylation is linked to tau pathology and neurofibrillary tangle formation [https://www.ncbi.nlm.nih.gov/books/NBK549791/]. Furthermore, due to the role of GSK-3β in cellular processes such as apoptosis, inflammation, and glucose metabolism, this compound serves as a critical research tool for probing signaling pathways in cancer, diabetes, and other diseases. Its well-defined heterocyclic architecture also makes it a versatile intermediate for the synthesis of more complex molecular libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific kinase targets.

Properties

IUPAC Name

3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWFAUFYUNHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqueous Medium Synthesis with Surfactant Catalysis

One of the most efficient methods for synthesizing 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves a three-component one-pot reaction using:

  • Benzaldehyde (for the 4-phenyl substituent)
  • 3-methyl-1H-pyrazol-5-amine (providing the pyrazole core)
  • 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (providing the cyclohexanone scaffold)

The reaction is typically conducted in the presence of sodium 1-dodecanesulfonate acting as a surfactant catalyst in aqueous medium. This environmentally benign procedure offers several advantages including operational simplicity, high yields, cost-effectiveness, and reduced environmental impact.

Table 1. Reaction Conditions for Surfactant-Catalyzed Synthesis

Reagent Quantity Function
Benzaldehyde 1.0 mmol Provides 4-phenyl group
3-methyl-1-phenyl-1H-pyrazol-5-amine 1.0 mmol Provides pyrazole core
5,5-dimethyl-1,3-cyclohexanedione 1.0 mmol Provides cyclohexanone ring
Sodium 1-dodecanesulfonate 10 mol% Surfactant catalyst
Water 10 mL Environmentally benign solvent
Temperature 80-90°C -
Time 2-3 hours -
Yield 92-95% -

The mechanism proceeds through initial Knoevenagel condensation between the aldehyde and dimedone, followed by Michael addition of the aminopyrazole and subsequent cyclization to form the target heterocyclic system.

Arylglyoxal-Based Three-Component Synthesis

An alternative three-component approach employs arylglyoxals instead of simple aromatic aldehydes:

  • Phenylglyoxal monohydrate
  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 5,5-dimethyl-1,3-cyclohexanedione (dimedone)

This reaction is effectively catalyzed by tetrapropylammonium bromide (TPAB) in water at 80°C and proceeds through sequential Knoevenagel and Michael reactions, followed by intramolecular condensation. The reaction mechanism involves:

  • Initial Knoevenagel condensation
  • Michael addition step
  • Intramolecular cyclization
  • Dearoylation (when applicable)
  • Final oxidation step

Table 2. Optimization of TPAB-Catalyzed Synthesis

Entry Catalyst (20 mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 No catalyst H₂O RT-Reflux 24 N.R.
2 p-TSA H₂O RT-Reflux 24 N.R.
3 L-proline H₂O RT-Reflux 24 N.R.
4 TPAB H₂O RT 24 Trace
5 TPAB H₂O 80 3 92
6 TPAB H₂O/Acetone (1:2) 80 3 97

L-Proline Catalyzed Green Synthesis

Domino Protocol in Aqueous Medium

A particularly green and efficient protocol utilizes L-proline as an organocatalyst in water:

  • In the first step, 3-aminocrotononitrile and arylhydrazine are refluxed in water with catalytic L-proline (40 mol%) for 1 hour to form 3-methyl-1-aryl-1H-5-pyrazolamine.
  • Without isolation, 2-((dimethylamino)methylene)cyclohexane-1,3-dione is added and refluxing continues for another hour.

This method produces 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one in excellent yields (98%) with high purity, requiring minimal workup.

Table 3. L-Proline Catalyzed One-Pot Synthesis Results

Entry Reactants Catalyst Conditions Yield (%) m.p. (°C)
1 3-aminocrotononitrile, phenylhydrazine, enamine L-proline (40 mol%) H₂O, reflux, 2h 98 123-124
2 3-aminocrotononitrile, 4-chlorophenylhydrazine, enamine L-proline (40 mol%) H₂O, reflux, 2h 97 149-150

The spectral data for the synthesized compound includes:
¹H NMR (300 MHz, CDCl₃) δH: 2.24 (quintet, J = 6.4 Hz, 2H), 2.66 (s, 3H), 2.77 (t, J = 6.5 Hz, 2H), 3.28 (t, J = 6.1 Hz, 2H), 7.31 (tt, J = 7.3, 1.2 Hz, 1H), 7.52 (t, J = 7.9 Hz, 2H), 8.28 (dd, J = 8.7, 1.2 Hz, 2H), 8.76 (s, 1H) ppm.

Microwave-Assisted Synthetic Routes

T3P®-DMSO Catalyzed Microwave Synthesis

A modern approach to synthesizing 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves microwave-assisted one-pot synthesis using T3P® (propylphosphonic anhydride) and DMSO as the catalyst system:

  • Starting materials: amino phenyl pyrazole, dimedone, and benzyl alcohol
  • Catalyst system: T3P®-DMSO
  • Reaction medium: 1,4-dioxane:DMSO (2:1)
  • Conditions: Microwave irradiation at 90°C for 30 minutes
  • T3P® loading: 2.5 equivalents (optimized)

This method proceeds via a tandem oxidative-condensation reaction mechanism and offers numerous advantages including:

  • Significantly reduced reaction time (30 minutes vs. several hours)
  • Higher purity of products
  • Reduced waste generation
  • Simplified workup procedures
  • Broad substrate tolerance
  • Excellent functional group compatibility

Table 4. Optimization of Microwave-Assisted Synthesis

Entry T3P® (equiv.) Temperature (°C) Time (min) Yield (%)
1 1.0 RT 240 4
2 1.0 90 (MW) 30 24
3 1.5 90 (MW) 30 56
4 2.0 90 (MW) 30 78
5 2.5 90 (MW) 30 90
6 3.0 90 (MW) 30 89

Classical Heterocyclic Synthetic Approaches

Pyrazole Ring Formation on Quinoline Scaffolds

Several classical methods for constructing the pyrazolo[3,4-b]quinoline ring system can be adapted to synthesize 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one:

  • Path 1 : Constructing the pyrazole ring on an existing quinoline framework using appropriate hydrazines.
  • Path 2 : Forming bonds between C8a carbon and N9 nitrogen, and between carbons C4a and C4.
  • Path 3 : Two-component reaction using aromatic amines and pyrazole derivatives containing aldehyde or ketone groups.
  • Path 4 : Reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids.
  • Path 5 : Using quinoline derivatives (aldehydes, nitriles) with appropriate hydrazines.

These classical approaches typically require:

  • Higher temperatures (150-260°C)
  • Longer reaction times
  • Purification by column chromatography or recrystallization
  • Multiple steps in some cases

Pyrazole-Based Approaches

Another synthetic route employs 4-aroyl-5-chloropyrazoles:

  • 5-chloropyrazoles can be acylated with aromatic acid chlorides and aluminum chloride
  • Alternatively, pyrazolones can be reacted with acid chlorides followed by chlorination with phosphorus oxychloride
  • The reaction requires higher temperatures (210°C) and longer durations (2-3 hours)

Comparative Analysis of Synthetic Methods

Yield and Reaction Efficiency Comparison

Table 5. Comparative Analysis of Different Preparation Methods

Method Starting Materials Conditions Reaction Time Yield (%) Advantages Limitations
Surfactant-catalyzed Benzaldehyde, aminopyrazole, dimedone Aqueous, 80-90°C 2-3 h 92-95 Green, high yield, simple setup Moderate reaction time
TPAB-catalyzed Phenylglyoxal, aminopyrazole, dimedone H₂O/Acetone, 80°C 3 h 97 Highest yield, inexpensive catalyst Requires glyoxal preparation
L-proline domino Aminocrotononitrile, hydrazine, enamine H₂O, reflux 2 h 98 Excellent yield, green chemistry Requires precise control
Microwave-assisted Amino pyrazole, dimedone, benzyl alcohol MW, 90°C 30 min 90 Fastest method, clean reaction Requires specialized equipment
Classical methods Various pyrazole/quinoline derivatives 150-260°C 2-24 h 20-85 Well-established protocols Harsh conditions, lower yields

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated version of the compound.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology and Antidepressant Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antidepressant properties. A study demonstrated that compounds similar to 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can inhibit the reuptake of serotonin and norepinephrine in the brain. This mechanism is vital for developing new antidepressants and anxiolytics .

Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic roles in treating chronic inflammatory diseases .

Anticancer Activity
Research has explored the anticancer potential of pyrazoloquinoline derivatives. The compound has been tested against various cancer cell lines and exhibited cytotoxic effects. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through various reactions such as cycloaddition and nucleophilic substitution .

Case Study: Synthesis of Derivatives
A recent study detailed the synthesis of several derivatives of 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one using microwave-assisted methods. The results showed enhanced yields and reduced reaction times compared to traditional methods .

Mechanism of Action

The mechanism of action of 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-b]quinolin-5-one derivatives are structurally diverse, with variations in substituents significantly affecting their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Variations and Physical Properties

Compound Name (IUPAC) Substituents (Positions) Yield (%) Melting Point (°C) Key Applications/Activities References
3,7,7-Trimethyl-4-phenyl-... (Target) 3-Me, 4-Ph, 7,7-Me₂ 70 296–298 Anti-tubercular (MIC: 1.6 µg/mL)
4-(2-Methoxyphenyl)-3,7,7-trimethyl-... (65A) 3-Me, 4-(2-MeO-Ph), 7,7-Me₂ - - BACE-1/γ-secretase inhibition
4-(4-Chlorophenyl)-3,7,7-trimethyl-... 3-Me, 4-(4-Cl-Ph), 7,7-Me₂ - - Structural analog for SAR studies
9-(Furan-2-carbonyl)-3,7,7-trimethyl-4-Ph... (P2) 9-Furoyl, 3-Me, 4-Ph, 7,7-Me₂ 69 158–160 Antioxidant/anticholinesterase activity
4-Cyclohexyl-3,7,7-trimethyl-... (4f) 3-Me, 4-Cyclohexyl, 7,7-Me₂ 55 168–172 Synthetic intermediate

Key Observations:

Substituent Effects on Bioactivity: The 9-furanoyl derivative (P2) exhibits enhanced antioxidant activity due to the electron-rich furan ring, which stabilizes radical intermediates . The 2-methoxyphenyl substituent in compound 65A improves γ-secretase binding affinity (docking score: −8.9 vs. −8.7 for the parent compound) . Anti-tubercular activity is optimized with the 4-phenyl group, as chlorophenyl or bulky substituents reduce potency .

Synthetic Yields: Microwave-assisted synthesis (e.g., 70% yield for the target compound) outperforms traditional methods (e.g., 7% yield for 5a via domino reactions) . Substituent bulkiness (e.g., cyclohexyl in 4f) correlates with lower yields due to steric hindrance .

Notes:

  • The cyclopropyl substituent in 6VK enhances γ-secretase binding (−9.2 docking score), likely due to improved hydrophobic interactions .
  • The furanoyl group in P2 introduces hydrogen-bonding interactions with acetylcholinesterase’s catalytic site, explaining its anticholinesterase activity .

Physicochemical Property Trends

  • Melting Points : Higher melting points (e.g., 296–298°C for the target compound) correlate with rigid, planar structures and strong intermolecular hydrogen bonding .
  • Solubility: Derivatives with polar groups (e.g., 9-furanoyl) exhibit improved aqueous solubility compared to purely aromatic analogs .

Biological Activity

3,7,7-Trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include cyclization and functionalization of precursor compounds. Various synthetic routes have been documented in the literature. For instance, one study highlights the use of cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate to produce related pyrazoloquinoline derivatives .

Antimicrobial Activity

Research indicates that compounds within the pyrazoloquinoline family exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrazolo[3,4-b]quinolines showed activity against various bacterial strains. The mechanisms often involve interference with DNA replication or cell wall synthesis .

Antitumor Properties

Pyrazoloquinoline derivatives have also been investigated for their antitumor activities. For example, certain derivatives were found to induce apoptosis in cancer cells by intercalating DNA and disrupting its function. This mechanism was observed in preclinical studies where compounds demonstrated selective toxicity towards solid tumors .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor properties, some studies have reported anti-inflammatory effects associated with pyrazoloquinolines. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of pyrazoloquinoline derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Another investigation focused on the cytotoxic effects of 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one on various cancer cell lines. The compound exhibited IC50 values ranging from 5 to 20 µM across different cell lines including breast and lung cancer cells .

Research Findings Summary Table

Study Biological Activity Findings
Study 1AntimicrobialMIC = 10 µg/mL against S. aureus and E. coli
Study 2AntitumorIC50 = 5 - 20 µM in breast/lung cancer cells
Study 3Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Table 1: Synthetic Methods and Yields

MethodConditionsYield RangeKey Reference
Microwave-assistedEtOH, 80°C, 30 min55–90%
Multi-step condensationDMF reflux, furoyl chloride65–90%
CyclizationPolyphosphoric acid, 110°C60–75%

Q. Table 2: Spectroscopic Signatures

SubstituentIR (C=O, cm⁻¹)1H NMR (δ, ppm)ESI-MS ([M+H]+)
4-Thiophen-2-yl17157.44 (d, J=8.8 Hz, ArH)402.12
4-(4-Chlorophenyl)17087.69 (s, NH)435.09
3-Methyl17212.40 (s, CH3)346.15

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